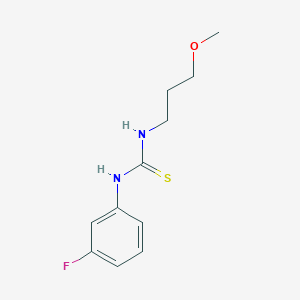

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2OS/c1-15-7-3-6-13-11(16)14-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXGSQSNEMSHAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367292 | |

| Record name | 1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55409-89-7 | |

| Record name | 1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 3-fluoroaniline with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Synthetic Pathways

The compound is likely synthesized via the reaction of 3-methoxypropyl isothiocyanate with 3-fluoroaniline in a polar aprotic solvent (e.g., acetonitrile or DMF). This method is consistent with the synthesis of similar thioureas (Table 1) .

Table 1: Synthesis of Analogous Thioureas

| Starting Isothiocyanate | Amine | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl | 3-Fluoroaniline | Acetonitrile | 76 | |

| 2-Phenoxyacetyl | 3-Fluoroaniline | DMSO | 54 | |

| 2-Bromobenzoyl | 2-Fluoroaniline | DMF | 71 |

Key steps include:

-

In situ generation of isothiocyanate : Acid chlorides (e.g., 3-methoxypropionyl chloride) react with ammonium thiocyanate in dry acetonitrile to form the isothiocyanate intermediate .

-

Nucleophilic addition : The amine attacks the electrophilic carbon of the isothiocyanate, forming the thiourea backbone .

Cyclization Reactions

Thioureas with flexible alkyl or aryl substituents often undergo intramolecular cyclization under basic conditions. For example:

-

Base-catalyzed cyclization : Analogous compounds (e.g., 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea) form quinazolinone derivatives via nucleophilic aromatic substitution (SNAr) .

-

Role of substituents : The 3-methoxypropyl group may facilitate cyclization by acting as a leaving group or stabilizing transition states through electron donation .

Proposed Reaction Pathway :

Oxidation and Sulfur Reactivity

Thioureas are susceptible to oxidation at the sulfur center:

-

Oxidation to trioxides : Treatment with peracetic acid converts thioureas to thiourea S,S,S-trioxides, which are highly electrophilic .

-

Nucleophilic displacement : The trioxide intermediate reacts with amines or amino acids, forming guanidine derivatives (Table 2) .

Table 2: Oxidation Products of Thioureas

| Thiourea Derivative | Oxidizing Agent | Product | Application |

|---|---|---|---|

| Ethylene-bis(thiourea) | Peracetic acid | Ethylene-bis(trioxide) | Protein crosslinking |

| Phenylthiourea | H₂O₂ | Phenyltrioxide | Electrophilic reagent |

Coordination Chemistry

The thiourea moiety acts as a bidentate ligand, coordinating metals via the sulfur and carbonyl oxygen atoms .

-

Metal complexes : Cu(II) or Pd(II) ions form stable complexes with thioureas, altering their electronic properties.

-

Biological implications : Such complexes may exhibit enhanced anticancer or antimicrobial activity .

Example Coordination Modes :

Biological Activity

While not directly tested, structurally similar thioureas demonstrate:

-

Anticancer effects : Inhibition of NF-κB and VEGF pathways .

-

ROS modulation : Alteration of reactive oxygen species (ROS) levels in cancer cells .

-

Structure-activity relationship : Electron-withdrawing groups (e.g., -F) enhance bioactivity .

Key Research Gaps

-

Direct experimental data on hydrolysis, photodegradation, or catalytic applications of this specific compound are lacking.

-

Computational studies (e.g., DFT) could predict its reactivity with electrophiles or radicals.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea can be achieved through various methods, typically involving the reaction of isothiocyanates with amines. The compound's structure can be represented as follows:

This compound exhibits properties such as moderate solubility in organic solvents and stability under standard laboratory conditions. Its synthesis is often optimized to enhance yield and purity, which are critical for subsequent applications.

Biological Activities

This compound has been investigated for various biological activities:

- Anticancer Activity : Thiourea derivatives have shown promise in inhibiting cancer cell proliferation. The fluorine atom in the structure may enhance lipophilicity and bioactivity, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities. The presence of the thiourea functional group is often linked to enhanced interaction with microbial targets.

- Enzyme Inhibition : Research indicates that thioureas can act as enzyme inhibitors, potentially affecting pathways involved in cancer and other diseases.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of thiourea derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity, particularly against resistant strains, highlighting its potential utility in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To provide a clearer understanding of its applications, a comparative analysis with structurally similar thioureas is presented:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 1-(2-Chlorophenyl)-3-(2-methoxyethyl)thiourea | Structure | Moderate | High |

| 1-(4-Methylphenyl)-3-(4-methoxybutyl)thiourea | Structure | Low | Low |

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Physical and Chemical Properties

- Lipophilicity: Fluorine’s lower lipophilicity relative to chlorine () suggests the target compound may exhibit improved aqueous solubility compared to chloroaryl thioureas.

Biological Activity

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on its biological activity, including anticancer and antimicrobial properties, and presents relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of thiourea derivatives, characterized by the general formula R1C(O)N(1)HC(S)N(3)R2R3. Its synthesis typically involves the reaction of isothiocyanates with amines, leading to various substitutions that can enhance biological activity. The specific synthesis of this compound involves reacting 3-fluoroaniline with an appropriate isothiocyanate derived from 3-methoxypropyl .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. These compounds have been shown to selectively target cancer cells while sparing normal cells. Key findings include:

- Mechanism of Action : Thiourea derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-κB signaling pathways. This leads to decreased production of Vascular Endothelial Growth Factor (VEGF) and reactive oxygen species (ROS), which are critical in cancer progression .

- Cell Line Sensitivity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal (SW480, SW620), prostate (PC3), and leukemia (K-562). Notably, it showed an IC50 value ranging from 7 to 20 µM, indicating promising efficacy .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 | 15 | Caspase activation |

| SW620 | 12 | NF-κB inhibition |

| PC3 | 18 | Decreased VEGF secretion |

| K-562 | 14 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates:

- Broad-Spectrum Efficacy : The compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these pathogens ranged from 40 to 50 µg/mL .

- Comparison with Standard Antibiotics : When compared to ceftriaxone, a standard antibiotic, this thiourea derivative showed comparable inhibition zones, suggesting its potential as an alternative therapeutic agent .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Case Studies and Real-World Applications

Case studies focusing on the application of thiourea derivatives in clinical settings have emerged. For instance, a recent analysis highlighted how these compounds can be integrated into treatment regimens for specific cancers, showing improved patient outcomes when combined with existing therapies .

Moreover, ongoing research aims to explore the structure-activity relationship (SAR) within thiourea derivatives to optimize their efficacy further and minimize toxicity.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of thiourea derivatives typically involves two primary routes:

- Condensation reactions between amines and carbon disulfide in aqueous or alcoholic media. For example, unsymmetrical thioureas can be synthesized by reacting 3-methoxypropylamine with 3-fluorophenyl isothiocyanate under controlled pH (8–10) and ambient temperature, yielding 65–80% purity after recrystallization .

- Isocyanide-based methods , where aliphatic amines react with isocyanides in the presence of elemental sulfur. This method is efficient at room temperature, achieving yields >85% for analogous compounds .

Key Parameters for Optimization:

| Parameter | Effect on Yield/Purity | Example Conditions |

|---|---|---|

| Solvent polarity | Polar solvents (e.g., ethanol) enhance nucleophilicity | Ethanol/water (3:1 v/v) |

| Temperature | Lower temps reduce side reactions | 0–25°C for condensation |

| Reaction time | Prolonged time increases hydrolysis risk | 4–6 hours for completion |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this thiourea derivative?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent patterns. For example, the thiourea NH protons resonate at δ 9.2–10.5 ppm in DMSO-d6, while aromatic protons from the 3-fluorophenyl group appear at δ 7.1–7.4 ppm .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. In analogous thioureas, planar thiourea moieties (r.m.s. deviation <0.02 Å) and S···H hydrogen bonds stabilize crystal packing .

- IR Spectroscopy : Confirms thiourea C=S stretching at 1250–1300 cm and N-H stretches at 3200–3350 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Standardize protocols using guidelines like OECD 423 for toxicity studies.

- Structural Analogues : Compare activity with derivatives (e.g., 3-(p-fluorophenyl)thiourea in ) to isolate substituent effects .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like acetylcholinesterase or COX-2, correlating with in vitro results .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this thiourea in nucleophilic substitutions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Measure to identify rate-determining steps (e.g., proton transfer in thiourea-mediated catalysis) .

- Computational Studies : DFT calculations (B3LYP/6-31G*) model transition states, such as sulfur-assisted nucleophilic attack on electrophilic carbons .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect reactive intermediates like thiolate anions in SNAr reactions .

Q. How can factorial design improve the optimization of thiourea derivative synthesis?

Methodological Answer: A 2 factorial design evaluates three factors (e.g., solvent, temperature, catalyst) at two levels:

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| Solvent polarity | Ethanol | DMF | Yield (%) |

| Temperature | 25°C | 60°C | Purity (HPLC) |

| Catalyst | None | Triethylamine | Reaction time |

Analysis of variance (ANOVA) identifies significant interactions (e.g., solvent-catalyst) and optimizes conditions for maximal yield and minimal byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for thiourea derivatives across solvents?

Methodological Answer:

- Solubility Parameter Calculations : Use Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility. For example, δ ≈ 22 MPa aligns with DMSO (δ = 24.7) but not hexane (δ = 14.9) .

- Controlled Crystallization : Recrystallize the compound in solvent mixtures (e.g., ethanol/water) and compare polymorph formation via PXRD to rule out crystal packing effects .

Theoretical Frameworks

Q. How can researchers link experimental findings to broader chemical theories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.